2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Description
Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis Research
Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of carbon atoms and at least one nitrogen atom. Their importance in scientific research is immense, largely due to their ubiquitous presence in nature and their foundational role in pharmacology. An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of unique small-molecule drugs contain at least one nitrogen heterocycle, making them the most significant class of structures in drug design. mdpi.comresearchgate.net
These compounds form the core of numerous natural products, including alkaloids, vitamins, hormones, and antibiotics. mdpi.com Their prevalence in biologically active molecules can be attributed to several key factors. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets like proteins and nucleic acids. mdpi.com This ability to form strong hydrogen bonds with DNA is a key reason for the investigation of many N-heterocyclic agents in cancer research. mdpi.comnih.gov
The structural diversity of nitrogen heterocycles allows for precise modifications that can fine-tune a molecule's physicochemical properties and biological functions. nih.gov This versatility makes them indispensable building blocks in organic synthesis, where they serve as precursors for a wide array of complex molecules used not only in medicine but also in agrochemicals, polymers, and dyes. mdpi.comresearchgate.net Research continues to focus on developing novel synthetic methods to access these scaffolds and on exploring their potential in treating a wide range of diseases, including bacterial infections, inflammation, and cancer. nih.gov
Overview of the Pyrrolo[3,2-c]pyridine System as a Core Scaffold for Academic Investigation
The pyrrolo[3,2-c]pyridine system is one of several structural isomers of azaindole, containing a pyrrole (B145914) ring fused to a pyridine (B92270) ring. This particular scaffold has garnered considerable attention from medicinal chemists due to the diverse and potent pharmacological activities exhibited by its derivatives, particularly in the realm of oncology. nih.gov
Research has identified the pyrrolo[3,2-c]pyridine core in molecules designed to inhibit specific biological targets implicated in disease. For instance, derivatives of this scaffold have been developed as potent inhibitors of FMS kinase, a receptor tyrosine kinase that is over-expressed in various cancers and inflammatory disorders like rheumatoid arthritis. mdpi.com This makes the scaffold a promising candidate for the development of both anticancer and anti-arthritic drugs. mdpi.com
Furthermore, synthetic strategies have been employed to create pyrrolo[3,2-c]pyridine derivatives that act as colchicine-binding site inhibitors, disrupting microtubule dynamics and thereby causing cell cycle arrest and apoptosis in cancer cells. nih.gov Studies have also demonstrated that diarylurea and diarylamide derivatives possessing the 1H-pyrrolo[3,2-c]pyridine scaffold exhibit significant antiproliferative activity against melanoma cell lines. The versatility of this scaffold allows for systematic structural modifications to optimize potency and selectivity for various biological targets.
Table 1: Investigated Biological Targets for Pyrrolo[3,2-c]pyridine Derivatives
| Biological Target/Activity | Therapeutic Area | Type of Derivative Studied |
|---|---|---|
| FMS Kinase Inhibition | Cancer, Rheumatoid Arthritis | Diarylureas and Diarylamides |
| Tubulin Polymerization Inhibition | Cancer | 6-aryl-1-(3,4,5-trimethoxyphenyl) analogues |
| Antiproliferative Activity | Melanoma (Cancer) | Diarylureas and Diarylamides |
Specific Research Focus on 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and Related Analogues
Within the broader investigation of the pyrrolo[3,2-c]pyridine system, specific compounds are often synthesized not as final drug candidates, but as key intermediates for building more complex molecules. This compound is one such compound, valued for its utility as a versatile synthetic building block.
The synthesis of this intermediate would typically involve the construction of the core 2-methyl-1H-pyrrolo[3,2-c]pyridine ring system, followed by the introduction of the carbaldehyde (formyl) group at the 3-position of the pyrrole ring. A common and effective method for this transformation is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate electron-rich aromatic rings like pyrrole. researchgate.net
The strategic placement of the aldehyde group makes this compound a highly valuable precursor for creating a diverse library of analogues. The aldehyde functional group is reactive and can participate in a wide range of chemical transformations. This allows chemists to systematically modify the structure and explore the structure-activity relationships (SAR) of the resulting derivatives. For example, the aldehyde can be converted into various other functional groups to probe interactions with a biological target, leading to the discovery of compounds with enhanced potency or selectivity. The exploration of these derivatives is central to lead optimization in drug discovery programs.
Table 2: Potential Synthetic Transformations of the Aldehyde Group in this compound
| Reaction Type | Reagents | Resulting Functional Group | Purpose in Analogue Synthesis |
|---|---|---|---|
| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH(OAc)₃) | Amine (-CH₂-NH-R) | Introduce diverse side chains for SAR studies. |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) | Extend the carbon framework; introduce rigidity. |
| Condensation Reactions | Active Methylene Compounds, Hydrazines | Various Heterocycles | Build new fused or attached ring systems. |
| Oxidation | Oxidizing Agent (e.g., KMnO₄, Ag₂O) | Carboxylic Acid (-COOH) | Introduce an acidic group for new interactions. |
| Reduction | Reducing Agent (e.g., NaBH₄) | Alcohol (-CH₂OH) | Provide a new hydrogen-bonding group. |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-8(5-12)7-4-10-3-2-9(7)11-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWZGJKTZOKXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CN=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676868 | |
| Record name | 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933743-51-2 | |
| Record name | 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Studies of 2 Methyl 1h Pyrrolo 3,2 C Pyridine 3 Carbaldehyde Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolopyridine Core
The fused pyrrolo[3,2-c]pyridine ring system exhibits distinct reactivity towards electrophilic and nucleophilic reagents, influenced by the electronic characteristics of both the pyrrole (B145914) and pyridine (B92270) moieties.
Electrophilic Substitution: The pyrrole ring is inherently electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. pearson.comquora.com Generally, electrophilic substitution on the pyrrole portion of the scaffold is favored. For pyrrole itself, substitution occurs preferentially at the 2-position (alpha to the nitrogen) because the resulting carbocation intermediate is better stabilized by resonance. pearson.comaklectures.com In the case of 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, the C-2 and C-3 positions are already substituted. The pyridine ring, being electron-deficient, typically undergoes electrophilic substitution under harsh conditions and directs incoming electrophiles to the 3-position (meta to the ring nitrogen). quora.comyoutube.com Therefore, electrophilic attack on the pyridine part of the core would likely occur at available positions, though it is generally less favorable than on the pyrrole ring.
Nucleophilic Substitution: The pyridine ring is more susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom, especially when a good leaving group is present. Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, are common methods for introducing aryl or other substituents onto the pyrrolopyridine core. For instance, 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives have been successfully coupled with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield 6-aryl-1H-pyrrolo[3,2-c]pyridines. semanticscholar.orgnih.gov This highlights the utility of nucleophilic substitution, particularly transition-metal-catalyzed cross-coupling, for functionalizing the pyridine portion of the scaffold. nih.gov The choice of palladium catalyst and ligands can be crucial; for example, Pd₂(dba)₃ has shown excellent selectivity in similar systems. nih.gov
| Reaction Type | Reagent/Catalyst | Position of Substitution | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | C-6 (on pyridine ring) | 6-Aryl-1H-pyrrolo[3,2-c]pyridine |
| Amination (Buchwald-Hartwig) | Amines, Pd catalyst (e.g., RuPhos) | C-4 (on pyridine ring) | 4-Amino-1H-pyrrolo[2,3-b]pyridine (analogous system) |
Reactions Involving the Carbaldehyde Moiety
The carbaldehyde group at the C-3 position is a versatile functional handle for a wide range of chemical transformations. Its reactivity is typical of aromatic aldehydes and includes nucleophilic addition, condensation, oxidation, and reduction.
Common reactions include:
Condensation Reactions: The aldehyde can react with primary amines to form Schiff bases (imines). It can also undergo condensation reactions like the Claisen-Schmidt condensation with ketones in the presence of a base to form α,β-unsaturated ketones (chalcones). scirp.org
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, providing a method for carbon-carbon bond formation.
Oxidation: The carbaldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: The aldehyde group can be readily reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, in a related pyrrolo[2,3-b]pyridine system, aldehydes were reduced using triethylsilane and trifluoroacetic acid. rsc.org
The development of efficient methods for the synthesis of N-arylpyrrole-3-carbaldehydes often involves multi-component reactions, highlighting the importance of this functional group as a synthetic intermediate. rsc.orgresearchgate.net
Oxidative and Reductive Transformations of Pyrrolopyridine Systems
Beyond the carbaldehyde group, the bicyclic pyrrolopyridine core itself can undergo oxidative and reductive transformations.
Oxidative Reactions: The electron-rich pyrrole ring is more prone to oxidation than the pyridine ring. Strong oxidizing agents can lead to ring-opening or the formation of complex products. biosynce.com However, controlled oxidation can be a useful synthetic tool. For example, oxidation of certain pyrrolo[3,2-c]pyridines is a known method for synthesizing 5-azaisatins (1H-pyrrolo[3,2-c]pyridine-2,3-diones).
Reductive Reactions: Catalytic hydrogenation can reduce the pyridine ring of the pyrrolopyridine system. Depending on the catalyst and reaction conditions, this can lead to dihydropyridine, tetrahydropyridine, or fully saturated piperidine (B6355638) derivatives. researchgate.net For instance, borane-catalyzed hydroboration of pyridines generates dihydropyridines, which can be further functionalized. researchgate.net The pyrrole ring is generally more resistant to catalytic hydrogenation than the pyridine ring.
Cycloaddition and Annulation Reactions in Pyrrolopyridine Chemistry
Cycloaddition and annulation reactions are powerful strategies for constructing complex heterocyclic systems from pyrrolopyridine precursors or for synthesizing the pyrrolopyridine core itself.
[4+2] Cycloadditions (Diels-Alder Reactions): The pyrrole ring can act as a diene in Diels-Alder reactions, although its aromatic character can reduce its reactivity compared to non-aromatic dienes. Conversely, the pyridine ring can participate as a dienophile or, in its activated form, as a diene. Aza-Diels-Alder reactions involving arylideneaminopyrroles and benzynes have been used to synthesize pyrrolo[2,3-c]isoquinolines, demonstrating the utility of the pyrrole moiety in cycloadditions. nih.gov
[3+2] Cycloadditions: The pyrrolopyridine system can react with 1,3-dipoles. For example, azomethine ylides can undergo cycloaddition with the pyridine ring to form condensed pyrrolidine (B122466) structures.
Annulation Reactions: Annulation, the formation of a new ring onto an existing one, is a key strategy for synthesizing fused heterocyclic systems. rsc.org One-pot, multi-component reactions are often employed to build the pyrrole ring onto a pre-existing pyridine or vice-versa. researchgate.net Palladium-catalyzed cascade reactions involving C-H activation are modern methods for achieving such transformations to build spirocyclic pyrrolines and other complex structures. researchgate.net
Rearrangement Mechanisms within Pyrrolopyridine Derivatives
Pyrrolopyridine derivatives can undergo various molecular rearrangements, often leading to isomeric structures or entirely new heterocyclic systems. These rearrangements can be triggered by heat, light, or chemical reagents.
One notable rearrangement in a related system involves the transformation of 4-chloromethyl-1,4-dihydropyridine derivatives into pyrrolo[1,2-c]pyrimidines. researchgate.netcdnsciencepub.com Another example is the ring-opening of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione at its C-6 carbonyl upon nucleophilic attack, leading to 2,3-disubstituted pyrrole derivatives. acs.org Additionally, the synthesis of certain 1-aryl-4-aminopyrrolo[3,2-c]pyridines proceeds through a ring rearrangement mechanism. nih.gov While specific rearrangements involving this compound are not extensively documented, the potential for such transformations exists based on the reactivity of the parent scaffold.
Investigation of Reaction Kinetics and Thermodynamic Profiles
The quantitative study of reaction rates (kinetics) and energy changes (thermodynamics) for reactions involving this compound is not widely reported in the available scientific literature. However, general principles of reaction kinetics for its constituent rings, pyrrole and pyridine, can provide insight.
For electrophilic substitution on pyrrole, the reaction rate is influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. biosynce.com The reactivity of the electrophile and the position of substitution on the ring also play a critical role; the 2- and 5-positions are kinetically favored over the 3- and 4-positions due to greater resonance stabilization of the intermediate. biosynce.com For pyridine, electrophilic substitution is generally slower than for benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.
Detailed kinetic and thermodynamic studies on specific reactions of this compound and its derivatives would be necessary to fully elucidate reaction mechanisms and optimize synthetic protocols. This remains an area for future investigation.
Structure Activity Relationship Sar Studies and Molecular Interactions of Pyrrolo 3,2 C Pyridine Analogues
Design Principles for Structural Modification and Combinatorial Library Synthesis
The design of novel 1H-pyrrolo[3,2-c]pyridine analogues is often guided by structure-based design principles, aiming to optimize potency, selectivity, and pharmacokinetic properties. A common strategy involves the modification of substituents at various positions of the pyrrolopyridine core to explore and exploit specific pockets within the target's binding site.
For instance, in the development of Monopolar Spindle 1 (MPS1) kinase inhibitors, a high-throughput screening (HTS) hit, compound 8 , which is a 1H-pyrrolo[3,2-c]pyridine derivative, was identified. nih.gov The initial focus for modification was the 6-anilino substituent, specifically replacing the electron-rich 3,4-dimethoxy aniline (B41778) to mitigate metabolic liabilities. nih.gov This highlights a key design principle: anticipating and addressing potential metabolic instability early in the design process.
Another design strategy involves using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to lock the bioactive conformation of known pharmacophores. Inspired by the tubulin inhibitor Combretastatin A-4 (CA-4), a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed. semanticscholar.orgnih.gov This approach of using a rigid scaffold to mimic the active conformation of a more flexible molecule is an effective strategy for maintaining potent biological activity. nih.gov
Combinatorial synthesis is a powerful tool for rapidly generating libraries of analogues for SAR studies. A three-component reaction of aromatic aldehydes, 1H-indol-5-amine, and 1,3-dicarbonyl compounds has been described for the combinatorial synthesis of pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives, showcasing a catalyst-free method for generating structural diversity. nih.govacs.org Such methods are invaluable for exploring a wide chemical space and identifying key structural features for activity.
Correlating Structural Features with Molecular Target Binding and Specificity
SAR studies on pyrrolo[3,2-c]pyridine derivatives have revealed critical correlations between specific structural features and their binding affinity and selectivity for various molecular targets.
In the context of FMS kinase inhibition, a series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated. nih.govnih.gov The studies found that compounds with a benzamido moiety at the 4-position of the pyrrolopyridine nucleus were more potent than their primary amino analogues. nih.gov This suggests that the additional benzoyl group may occupy a hydrophobic pocket or form an additional hydrogen bond with the target. nih.gov Furthermore, para-disubstituted compounds on the central phenyl ring attached to the N1 atom of the pyrrolopyridine nucleus were more potent than the corresponding meta-disubstituted derivatives. nih.gov
For inhibitors of Phosphodiesterase 4B (PDE4B), SAR analysis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives highlighted the importance of ring size and hydrophobicity for both activity and selectivity over the PDE4D isoform. nih.gov
In the development of MPS1 inhibitors, optimization of a 1H-pyrrolo[3,2-c]pyridine hit led to the discovery of a potent and selective inhibitor. nih.govnih.gov The final optimized compound demonstrated high selectivity against a broad panel of kinases. nih.gov This selectivity is crucial for minimizing off-target effects.
The following table summarizes the inhibitory activity of selected pyrrolo[3,2-c]pyridine analogues against FMS kinase.
| Compound | Modifications | FMS Kinase IC50 (nM) |
| 1e | 4-benzamido, para-disubstituted central phenyl | 60 |
| 1r | 4-benzamido, para-disubstituted central phenyl | 30 |
| KIST101029 | Lead compound | 96 |
Ligand-Receptor Interaction Analysis via Molecular Docking and Computational Approaches
Molecular docking and other computational methods are indispensable tools for understanding the interactions between pyrrolo[3,2-c]pyridine analogues and their target receptors at the atomic level. nih.govwhiterose.ac.uk These techniques provide insights into binding modes, identify key interacting residues, and guide the rational design of more potent and selective inhibitors. nih.govresearchgate.netfrontiersin.org
A molecular docking study of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors of tubulin showed that the most potent compound, 10t , could bind to the colchicine-binding site. semanticscholar.orgtandfonline.com The proposed binding mode suggested that 10t interacts with tubulin by forming hydrogen bonds with residues Thrα179 and Asnβ349. tandfonline.com
In the study of pyrrolopyridine derivatives as JAK1 inhibitors, molecular docking was used to investigate the protein-ligand interactions of the most active compound. nih.gov The Lamarckian Genetic algorithm in Autodock 4.2 was employed to generate ligand conformations, and the final representative structure was selected based on nonbonded interactions and binding affinity score. nih.gov
For pyrrolo[3,2-c]pyridine Mannich bases, docking studies were performed with GlcN-6-P synthase to support the structural considerations of the designed molecules. researchgate.netsemanticscholar.org Similarly, computational modeling has been used to study pyrrolopyrimidine-based JAK1 inhibitors, exploring protein-ligand interactions and characterizing important structural features for inhibition. nih.gov
These computational approaches not only rationalize observed SAR but also predict the activity of novel, untested compounds, thereby accelerating the drug discovery process.
Kinase Inhibition Mechanisms at the Molecular Level (e.g., FMS Kinase, MPS1, FGFRs, PDE4B)
Pyrrolo[3,2-c]pyridine and its related analogues have demonstrated inhibitory activity against a range of kinases and other enzymes through specific molecular mechanisms.
FMS Kinase: A series of pyrrolo[3,2-c]pyridine derivatives were identified as potent inhibitors of FMS kinase (also known as CSF-1R). nih.govnih.gov The most potent compound, 1r , exhibited an IC50 of 30 nM and showed high selectivity for FMS kinase over a panel of 40 other kinases. nih.gov The inhibition of FMS kinase by these compounds could be beneficial in treating cancers where this kinase is overexpressed, such as in ovarian, prostate, and breast cancers. nih.gov
MPS1: A structure-based design approach led to the development of highly potent and selective 1H-pyrrolo[3,2-c]pyridine inhibitors of the mitotic kinase MPS1. nih.govnih.gov The optimized compound, 65 (CCT251455) , stabilizes an inactive conformation of MPS1. nih.gov In this conformation, the activation loop is ordered in a way that is incompatible with the binding of ATP and the substrate peptide, thus effectively inhibiting the kinase's function. nih.gov
FGFRs: While the specific focus is on pyrrolo[3,2-c]pyridines, related pyrrolopyrazine derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov A docking study predicted the binding mode of a hit compound in the FGFR1 ATP binding site. nih.gov The nitrogen atom of the scaffold acts as a hydrogen bond acceptor with the backbone of residue ALA564. nih.gov This interaction is a key feature for the inhibitory activity.
PDE4B: Pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B). nih.govnih.gov Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which has anti-inflammatory effects. researchgate.net The selectivity of these inhibitors for PDE4B over other PDE4 isoforms is a critical factor in their therapeutic potential. nih.gov
The following table presents the inhibitory activity of selected pyrrolo[3,2-c]pyridine analogues against various kinases.
| Compound | Target Kinase | IC50 (nM) |
| 1r | FMS | 30 |
| 65 (CCT251455) | MPS1 | 40 (P-MPS1) |
| 11h (pyrrolo[2,3-b]pyridine) | PDE4B | 110 |
Molecular Basis of Receptor Antagonism by Pyrrolopyridine Derivatives
The pyrrolopyridine scaffold is a versatile platform for developing receptor antagonists. The molecular basis for their antagonism often lies in their ability to bind to the receptor's active site and prevent the binding of the endogenous ligand or to stabilize an inactive conformation of the receptor.
For G-protein-coupled receptors (GPCRs), a common interaction involves a salt bridge formed between a conserved aspartic acid residue in the receptor and a basic moiety on the aminergic ligand. Studies on 1H-pyrrolo[3,2-c]quinoline derivatives, a related scaffold, aimed to understand how the substitution pattern at the basic nitrogen atom and the geometry of the amine moiety influence the quality of this salt bridge in the 5-HT6 and D3 receptors.
The development of selective antagonists is crucial for therapeutic applications. The design of pyrrolopyridine derivatives often involves modifying substituents to enhance binding affinity for the target receptor while minimizing interactions with off-target receptors, thereby improving the selectivity profile of the compound.
Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone for determining the molecular structure of organic compounds. For 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, ¹H NMR would provide critical information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings would confirm the substitution pattern, while the singlet for the methyl group and the signal for the aldehyde proton would be characteristic.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbons would indicate their hybridization and electronic environment, with the carbonyl carbon of the aldehyde group appearing at a characteristic downfield shift. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further aid in distinguishing between CH, CH₂, and CH₃ groups. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning proton and carbon signals by showing their correlations.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement of the molecular ion of this compound, which allows for the unambiguous determination of its molecular formula.
Single Crystal X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions
For crystalline samples, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.
Beyond the molecular structure, X-ray diffraction reveals crucial information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. Understanding these interactions is vital for comprehending the solid-state properties of the compound.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretches of the aromatic and methyl groups, and a strong C=O stretch for the aldehyde. The fingerprint region would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the fused ring system.
FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational assignment, which can be further supported by computational density functional theory (DFT) calculations to correlate experimental frequencies with specific vibrational modes.
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound would exhibit absorption bands corresponding to π-π* and n-π* transitions within the conjugated pyrrolopyridine system and the carbonyl group. The positions and intensities of these absorption maxima (λmax) are characteristic of the chromophore and can be influenced by the solvent polarity. This technique provides insight into the electronic structure and conjugation of the molecule.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, these calculations can map out the electron density distribution, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential.
The electronic properties of azaindoles, which are isomers of pyrrolopyridines, have been investigated using DFT. nih.govresearchgate.net These studies show that the nitrogen atom in the pyridine (B92270) ring significantly influences the electronic distribution across the bicyclic system. The HOMO is typically located on the electron-rich pyrrole (B145914) ring, while the LUMO is distributed over the pyridine moiety. This separation of frontier orbitals suggests a propensity for charge transfer upon electronic excitation.
The reactivity of this compound can be predicted by analyzing its molecular electrostatic potential (MEP) map. The MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group, indicating these are sites susceptible to electrophilic attack. Conversely, the pyrrole nitrogen and the aromatic rings would exhibit regions of positive potential, suggesting they are prone to nucleophilic attack.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.
Molecular Dynamics Simulations of Compound-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into how a ligand, such as this compound, interacts with a protein target. nih.govmdpi.com
Derivatives of pyrrolopyridine have been investigated as inhibitors of various kinases, and MD simulations have been employed to understand their binding modes. nih.govnih.gov For this compound, an MD simulation would typically start with a docked pose of the compound in the active site of a target protein. The system would then be solvated in a water box with appropriate ions, and the simulation would be run for a duration of nanoseconds to microseconds.
Analysis of the MD trajectory can reveal the stability of the compound-protein complex, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. For instance, the pyrrole NH group and the carbaldehyde oxygen are potential hydrogen bond donors and acceptors, respectively, and MD simulations can quantify the strength and persistence of these hydrogen bonds.
Table 2: Illustrative Analysis of a Hypothetical MD Simulation Trajectory
| Analysis Metric | Result |
| RMSD of the Ligand | Stable (average < 2 Å) |
| Key Interacting Residues | Asp145, Lys67, Phe144 |
| Dominant Interaction Type | Hydrogen bonding, π-π stacking |
| Average Number of Hydrogen Bonds | 2.5 |
Note: The data in this table is for illustrative purposes and represents a typical outcome of an MD simulation analysis for a small molecule inhibitor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Descriptor Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory potency against a specific biological target.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates these descriptors to the observed biological activity.
Studies on azaindole and imidazo-pyrrolopyridine derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to guide the design of more potent inhibitors. nih.govnih.gov These models provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity.
Table 3: Example of Molecular Descriptors Used in a QSAR Study
| Descriptor | Type | Potential Influence on Activity |
| LogP | Hydrophobic | Affects membrane permeability and binding to hydrophobic pockets |
| Molecular Weight | Steric | Influences size and fit within the binding site |
| Number of H-bond Donors | Electronic | Important for specific interactions with the protein |
| Number of H-bond Acceptors | Electronic | Crucial for forming hydrogen bonds with the target |
| Dipole Moment | Electronic | Affects long-range electrostatic interactions |
Note: This table lists common descriptors and their general importance in QSAR studies.
Conformational Analysis and Molecular Recognition Studies
The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For this compound, the primary conformational flexibility would arise from the rotation of the carbaldehyde group relative to the pyrrolopyridine ring.
Computational methods can be used to perform a systematic search of the conformational space to identify the global and local energy minima. The orientation of the carbaldehyde group will be influenced by steric hindrance from the adjacent methyl group and electronic interactions with the pyrrole ring. Understanding the preferred conformation is crucial for molecular recognition, as it dictates how the molecule presents its functional groups for interaction with a protein binding site.
Molecular docking studies, which are often a precursor to MD simulations, rely on accurate conformational models of the ligand. Docking algorithms explore various conformations and orientations of the ligand within the protein's active site to predict the most favorable binding mode. The docking score is an estimation of the binding affinity, and it is sensitive to the ligand's conformation.
Prediction of Reaction Pathways and Transition States
Theoretical chemistry can be used to predict the feasibility of chemical reactions and to elucidate their mechanisms. For this compound, computational methods can be employed to study its synthesis or its further chemical transformations.
For example, the formylation of the 2-methyl-1H-pyrrolo[3,2-c]pyridine precursor could be studied to understand the regioselectivity of the reaction. By calculating the energies of the intermediates and transition states for formylation at different positions of the pyrrole ring, the most likely reaction pathway can be identified. The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles, and its mechanism can be modeled computationally.
Furthermore, the reactivity of the carbaldehyde group itself can be investigated. For instance, the mechanism of its reduction to an alcohol or its oxidation to a carboxylic acid can be modeled. These calculations would involve locating the transition state structures and calculating the activation energies, which provides valuable information for optimizing reaction conditions.
Applications in Synthetic Organic Chemistry and Chemical Biology Research
Role as a Key Synthetic Building Block for Complex Polycyclic Molecules
While direct examples of the synthesis of complex polycyclic molecules starting specifically from 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are not extensively documented in the reviewed literature, the analogous reactivity of similar heterocyclic carbaldehydes suggests its potential as a valuable building block. For instance, related indole-7-carbaldehyde derivatives have been successfully employed in phosphine-mediated double annulation reactions to construct functionalized pyrrolofuranthridones and dihydropyrrolofuranthridones. uq.edu.aucjcatal.com These complex polycyclic systems are of interest due to their structural similarity to biologically active alkaloids. cjcatal.com The presence of the carbaldehyde group in this compound provides a reactive handle for various condensation and cyclization reactions, which are fundamental strategies for building fused ring systems characteristic of polycyclic aromatic hydrocarbons and other complex topologies. researchgate.netnih.govrsc.org
The general synthetic utility of pyrrolo-fused heterocycles in creating intricate molecular structures is well-established. nih.gov Methodologies such as 1,3-dipolar cycloaddition reactions are employed to synthesize a variety of pyrrole-fused heterocyclic systems. nih.gov
Precursor to Advanced Heterocyclic Scaffolds with Diverse Structural Architectures
The 1H-pyrrolo[3,2-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes it an attractive starting point for the design and synthesis of novel therapeutic agents. The aldehyde functionality of this compound serves as a crucial entry point for chemical modifications, allowing for the elaboration of the core structure into more advanced and diverse heterocyclic scaffolds.
A notable application of the 1H-pyrrolo[3,2-c]pyridine core is in the development of potent anticancer agents. Researchers have designed and synthesized a series of 1H-pyrrolo[3,2-c]pyridine derivatives that act as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics and inducing cancer cell apoptosis. nih.govnih.govsemanticscholar.org In one such study, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and showed potent antiproliferative activities against several cancer cell lines. nih.gov Although the synthesis in this particular study commenced from 2-bromo-5-methylpyridine (B20793) to construct the pyrrolo[3,2-c]pyridine ring system, it highlights the potential of this scaffold in generating bioactive molecules. nih.gov The carbaldehyde group of this compound could be readily converted to other functional groups to facilitate the synthesis of such advanced derivatives.
Furthermore, the pyrrolo[3,2-c]pyridine scaffold has been utilized in the development of kinase inhibitors, which are a critical class of drugs for cancer and inflammatory diseases. nih.gov For example, derivatives of this scaffold have been investigated as potent inhibitors of FMS kinase, a receptor tyrosine kinase implicated in various cancers. nih.gov The synthesis of these inhibitors often involves the strategic modification of the pyrrolo[3,2-c]pyridine core, a process where a versatile starting material like this compound could be highly valuable.
Table 1: Examples of Bioactive Scaffolds Based on the 1H-pyrrolo[3,2-c]pyridine Core
| Target Scaffold/Derivative | Biological Target | Therapeutic Area |
| 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Tubulin (Colchicine-binding site) | Anticancer |
| Diarylureas and diarylamides possessing a pyrrolo[3,2-c]pyridine scaffold | FMS Kinase (CSF-1R) | Anticancer, Anti-inflammatory |
Utilization in Catalyst Design and Development (e.g., Synergetic Copper/Zinc Catalysis)
The current body of scientific literature does not provide specific examples of this compound or its derivatives being utilized in the design and development of catalysts. While there are reports on synergetic copper/zinc catalysis for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core itself, this pertains to the formation of the scaffold rather than its application as a component of a catalytic system. researchgate.net The potential for pyrrolo[3,2-c]pyridine derivatives to act as ligands in transition metal catalysis is an area that remains to be explored. The nitrogen atoms in both the pyrrole (B145914) and pyridine (B92270) rings could potentially coordinate with metal centers, but specific research in this area is lacking. jscimedcentral.com
Exploration in Chemical Probe Development for Investigating Biological Pathways
The development of chemical probes is a vital area of chemical biology, enabling the investigation of biological pathways and the validation of new drug targets. Fluorescent probes, in particular, are powerful tools for visualizing cellular processes. While direct research on the use of this compound for chemical probe development is limited, derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde are suggested to be employed as fluorescent probes in imaging techniques. nih.gov This suggests that the pyrrolo[3,2-c]pyridine scaffold possesses inherent photophysical properties that could be exploited for this purpose.
The broader class of pyrrolo-pyridine derivatives has shown promise as fluorescent materials. For instance, certain pyrrolo[3,4-c]pyridine derivatives exhibit fluorescence emission in the blue-green spectral range, making them promising candidates for the development of fluorescent probes. researchgate.net The aldehyde group on this compound provides a convenient site for the attachment of other molecular components, such as linkers or reactive groups, which are often necessary for conjugating the probe to a biomolecule of interest or for modulating its photophysical properties. uq.edu.au The development of small-molecule fluorescent probes targeting specific enzymes is a growing field, and heterocyclic scaffolds are often at the core of these designs. nih.gov
Table 2: Potential Applications in Chemical Biology Research
| Application Area | Rationale | Potential Role of this compound |
| Fluorescent Probes | Derivatives of the parent 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde are used as fluorescent probes. nih.gov | The core scaffold likely possesses favorable photophysical properties. The carbaldehyde group can be used for conjugation. |
| Enzyme Probes | Small-molecule probes are used to study enzyme interactions and metabolic pathways. nih.govnih.gov | The pyrrolo[3,2-c]pyridine scaffold could be tailored to bind to specific enzyme active sites. |
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Methodologies for Pyrrolo[3,2-c]pyridine Systems
A primary challenge in the study of substituted pyrrolo[3,2-c]pyridines is the development of efficient, scalable, and environmentally benign synthetic routes. Current methods often rely on multi-step sequences, which can be time-consuming and generate significant waste. Future research should prioritize the development of novel synthetic strategies with improved sustainability profiles.
Key areas for advancement include:
Catalytic C-H Functionalization: Direct C-H activation and functionalization of the pyrrolo[3,2-c]pyridine core would offer a more atom-economical approach to introducing substituents, avoiding the need for pre-functionalized starting materials.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can enhance reaction efficiency, reduce reaction times, and improve safety and scalability. researchgate.net The application of microwave irradiation has already shown promise in accelerating the synthesis of related azaindole systems. researchgate.net
Use of Greener Solvents and Catalysts: A shift towards less hazardous solvents and earth-abundant metal catalysts, such as iron, would significantly improve the environmental footprint of pyrrolopyridine synthesis. researchgate.net Iron-catalyzed cyclization reactions are emerging as a viable green alternative. researchgate.net
Elucidation of Undiscovered Reactivity Patterns and Unconventional Transformations
The full scope of the chemical reactivity of the 1H-pyrrolo[3,2-c]pyridine nucleus is yet to be completely understood. The interplay between the electron-rich pyrrole (B145914) ring and the electron-deficient pyridine (B92270) ring imparts a unique reactivity profile that warrants further investigation.
Future studies could focus on:
Exploring Electrophilic and Nucleophilic Substitution: A systematic investigation into the regioselectivity of various electrophilic and nucleophilic substitution reactions on the pyrrolo[3,2-c]pyridine core would provide a valuable roadmap for synthetic chemists. The Vilsmeier-Haack reaction, a common method for formylating electron-rich heterocycles, is a plausible, though not yet documented, route to compounds like 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. ijpcbs.comnih.govorganic-chemistry.org
Pericyclic Reactions: The potential of the pyrrolopyridine scaffold to participate in cycloaddition and other pericyclic reactions remains largely unexplored and could lead to the synthesis of novel polycyclic systems.
Photocatalysis and Electrochemistry: The use of light and electricity to drive novel transformations of pyrrolopyridines could unlock new reaction pathways that are not accessible through traditional thermal methods.
Advanced Computational Modeling for Predictive Research in Structure-Activity Relationships and Reaction Pathways
Computational chemistry offers a powerful tool for accelerating research in the field of pyrrolopyridines. By modeling molecular properties and reaction energetics, researchers can predict outcomes and design experiments more efficiently.
Key applications of computational modeling include:
Predicting Reaction Regioselectivity: Quantum mechanical calculations can be used to predict the most likely sites of electrophilic or nucleophilic attack on the pyrrolopyridine ring system, guiding synthetic efforts.
Structure-Activity Relationship (SAR) Studies: Molecular docking and quantitative structure-activity relationship (QSAR) modeling can help to elucidate how structural modifications to the pyrrolopyridine scaffold affect its biological activity. semanticscholar.org This is particularly relevant for the design of new kinase inhibitors and other therapeutic agents.
Elucidating Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of chemical reactions, aiding in the optimization of reaction conditions and the development of new synthetic methods.
Integration into Supramolecular Assemblies and Functional Materials Science
The unique electronic and structural features of the pyrrolopyridine scaffold make it an attractive building block for the construction of supramolecular assemblies and functional materials. The presence of both hydrogen bond donors and acceptors allows for the formation of well-defined, ordered structures.
Future research in this area could explore:
Self-Assembling Systems: The design of pyrrolopyridine derivatives that can self-assemble into complex architectures, such as gels, liquid crystals, or discrete molecular cages, could lead to new materials with novel properties. mdpi.com
Organic Electronics: The π-conjugated nature of the pyrrolopyridine system suggests its potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Sensors and Probes: By functionalizing the pyrrolopyridine scaffold with fluorophores or other reporter groups, it may be possible to develop new chemical sensors for the detection of ions or small molecules.
Exploration of New Molecular Targets and Biological Mechanisms at the Molecular Level for Pyrrolopyridine Scaffolds
While the anticancer and kinase inhibitory properties of some pyrrolopyridine derivatives are well-documented, the full therapeutic potential of this scaffold is likely much broader. nih.govnih.govacs.orgrsc.org A deeper understanding of the molecular mechanisms underlying the biological activity of these compounds is needed to guide the development of new drugs.
Promising avenues for future biological research include:
Identification of Novel Protein Targets: High-throughput screening of pyrrolopyridine libraries against a wide range of biological targets could reveal new therapeutic applications. The 7-azaindole (B17877) scaffold, of which pyrrolo[3,2-c]pyridine is an isomer, has shown activity against a diverse array of targets, including PI3K and FGFR4. nih.govnih.govacs.org
Mechanism of Action Studies: Detailed biochemical and cell-based assays are needed to elucidate the precise molecular mechanisms by which pyrrolopyridine derivatives exert their biological effects.
Development of Drug Delivery Systems: The incorporation of pyrrolopyridine-based drugs into targeted drug delivery systems, such as nanoparticles or antibody-drug conjugates, could improve their efficacy and reduce side effects. The use of supramolecular assemblies for drug delivery is a growing field of research. nih.gov
Q & A
Q. What are the optimized synthetic routes for 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?
The synthesis typically involves bromination and formylation steps. A common approach is to start with a pyrrolo-pyridine precursor, introduce a methyl group at the 2-position via alkylation or methylation, and then perform formylation using the Vilsmeier-Haack reagent (POCl3/DMF). For example, brominated analogs (e.g., 4-bromo derivatives) are synthesized using N-bromosuccinimide (NBS) under controlled conditions . Reaction optimization includes temperature control (0–5°C for bromination, 80–100°C for formylation) and stoichiometric ratios of reagents to minimize side products.
Q. How is the purity and structural integrity of this compound validated?
Analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For instance, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .
- LC-MS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+ expected for C10H9N2O: 177.0764) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% typically required for research use) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the functionalization of pyrrolo-pyridine scaffolds?
Regioselectivity in methylation or halogenation is influenced by directing groups and reaction conditions. For example:
- Methylation : Using methyl iodide with a base (e.g., NaH) selectively targets the 1H-pyrrolo nitrogen due to its higher nucleophilicity .
- Bromination : NBS in DMF at low temperatures favors substitution at the 4-position of the pyridine ring . Computational modeling (DFT) can predict reactive sites by analyzing electron density distributions .
Q. How can contradictory spectral data in pyrrolo-pyridine derivatives be resolved?
Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Solutions include:
- Variable Temperature NMR : Identifies tautomeric shifts (e.g., NH protons in DMSO-d6 may show broadening at elevated temperatures) .
- Deuterium Exchange Experiments : Confirm labile protons (e.g., aldehyde or NH groups) .
- High-Resolution X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .
Q. What are the pharmacological applications of this compound in drug discovery?
This scaffold is explored as a bioisostere for indole or purine analogs. Key applications include:
- Kinase Inhibition : The aldehyde group enables Schiff base formation with lysine residues in ATP-binding pockets (e.g., JAK2/STAT3 pathways) .
- Antimicrobial Activity : Derivatives with electron-withdrawing substituents (e.g., Br, Cl) show MIC values <10 µM against Gram-positive pathogens .
- Prodrug Design : The aldehyde can be converted to hydrazones or oximes for targeted release .
Methodological Challenges and Solutions
Q. How are stability issues with the aldehyde group managed during storage and reactions?
- Storage : Lyophilization under inert gas (N2/Ar) prevents oxidation. Stabilizers like BHT (0.01% w/w) are added for long-term storage .
- Reaction Conditions : Aldehyde protection (e.g., acetal formation with ethylene glycol) is used in multi-step syntheses .
Q. What computational tools predict the reactivity of this compound in nucleophilic additions?
- DFT Calculations : Gaussian or ORCA software calculates Fukui indices to identify electrophilic sites (e.g., C-3 aldehyde carbon) .
- Molecular Docking : AutoDock Vina screens for binding affinities with biological targets (e.g., SARS-CoV-2 main protease) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors .
- Spill Management : Neutralize with sodium bisulfite solution to convert the aldehyde to a less volatile derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

